

Remdesivir: Application Notes and Protocols for Laboratory Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir (GS-5734) is a broad-spectrum antiviral agent, notable for its activity against a range of RNA viruses. It is a nucleotide analog prodrug, specifically an adenosine analog. In the host cell, Remdesivir undergoes metabolic activation to its active triphosphate form (GS-443902). This active metabolite acts as a substrate for viral RNA-dependent RNA polymerase (RdRp), where it is incorporated into nascent viral RNA chains. This incorporation leads to delayed chain termination, thereby inhibiting viral replication.[1][2] Remdesivir has demonstrated in vitro and in vivo efficacy against various coronaviruses, including SARS-CoV-2, SARS-CoV, and MERS-CoV.[2][3]

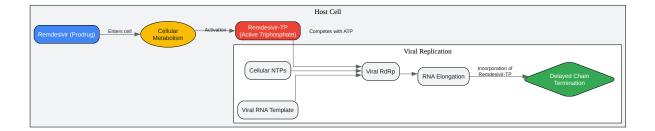
Chemical and Physical Properties



Property	Value	Reference
Molecular Formula	C27H35N6O8P	INVALID-LINK
Molecular Weight	602.6 g/mol	INVALID-LINK
CAS Number	1809249-37-3	INVALID-LINK
Appearance	White to off-white or yellow powder	-
Solubility	Soluble in DMSO. Insoluble in water.	LKT Labs

Mechanism of Action

Remdesivir is a prodrug that, once inside the host cell, is metabolized into its active triphosphate form. This active form mimics the natural adenosine triphosphate (ATP) nucleotide. The viral RNA-dependent RNA polymerase (RdRp) mistakenly incorporates the Remdesivir triphosphate into the growing viral RNA strand instead of ATP. This incorporation leads to a conformational change in the RNA strand that stalls further elongation after the addition of a few more nucleotides, a mechanism known as "delayed chain termination." This premature termination of RNA synthesis effectively halts viral replication.





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Caption: Mechanism of action of Remdesivir in the host cell.

Data Presentation

In Vitro Antiviral Activity of Remdesivir

Virus	Cell Line	Assay Type	EC50 (μM)	СС50 (µМ)	Selectivit y Index (SI)	Referenc e
SARS- CoV-2	Vero E6	Plaque Reduction	0.77	>100	>130	[4][5]
SARS- CoV-2	Calu-3	Viral RNA Yield	0.11 - 0.28	>10	>35-90	[1][4]
SARS- CoV-2	Caco-2	Viral RNA Yield	~0.12	>10	>83	[1][4]
HCoV- OC43	Huh7	Viral RNA Yield	0.01	>10	>1000	[4]
SARS-CoV	HAE	Viral Titer	0.074	>10	>135	[3]
MERS- CoV	HAE	Viral Titer	0.074	>10	>135	[3]
EBOV	HeLa	-	0.06 - 0.14	-	-	-
MHV	DBT	Viral Titer	0.03	>10	>333	-

EC₅₀ (Half-maximal effective concentration), CC₅₀ (Half-maximal cytotoxic concentration), SI (Selectivity Index = CC_{50}/EC_{50})

In Vivo Efficacy of Remdesivir



Animal Model	Virus	Dosage	Route of Administrat ion	Key Findings	Reference
Rhesus Macaque	MERS-CoV	5 mg/kg, daily	Intravenous	Reduced clinical signs, viral replication, and lung lesions.	[6]
K18-hACE2 Mouse	SARS-CoV-2	25 mg/kg, daily	Intraperitonea I	Limited efficacy in reducing viral replication.	[7]
Syrian Hamster	SARS-CoV-2	-	Dry Powder Inhalation	Achieved plasma and lung concentration s above EC ₅₀ .	[8]

Experimental Protocols In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This protocol describes a representative method for determining the antiviral activity of Remdesivir against SARS-CoV-2 using a plaque reduction neutralization test (PRNT).

Materials:

- Cell Line: Vero E6 cells
- Virus: SARS-CoV-2 stock with a known titer (Plaque Forming Units/mL)
- Compound: Remdesivir stock solution in DMSO

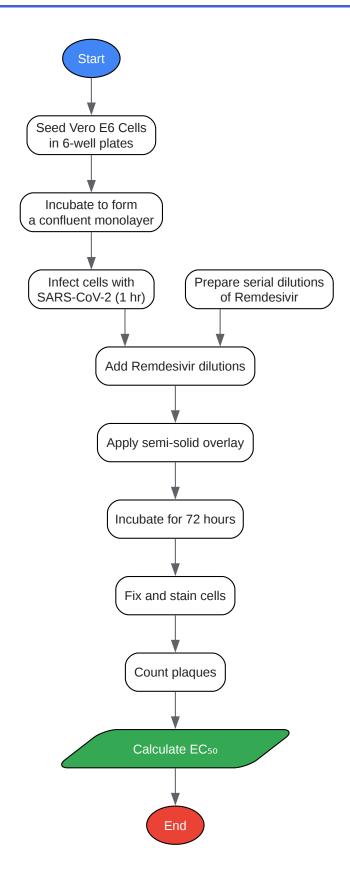


- Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
- Overlay: Avicel or methylcellulose solution.
- Stain: Crystal violet or a specific antibody for immunostaining.

Procedure:

- Cell Seeding: Seed Vero E6 cells in 6-well plates and incubate until they form a confluent monolayer.
- Compound Dilution: Prepare serial dilutions of Remdesivir in infection medium.
- Virus Preparation: Dilute the SARS-CoV-2 stock to a concentration that will produce approximately 100 plaque-forming units (PFU) per well.
- Infection: Remove the culture medium from the cells and inoculate with the prepared virus. Incubate for 1 hour to allow for viral adsorption.[5][9]
- Treatment: After incubation, remove the virus inoculum and add the different dilutions of Remdesivir to the respective wells.
- Overlay Application: Add a semi-solid overlay medium to each well to restrict virus spread to adjacent cells.
- Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
- Staining and Plaque Counting: After incubation, fix and stain the cells with crystal violet. Count the number of plaques in each well.
- Data Analysis: The EC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control wells.





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Caption: Experimental workflow for an in vitro plaque reduction assay.



Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the 50% cytotoxic concentration (CC₅₀) of Remdesivir.

Materials:

- Cell Line: Vero E6 cells (or other relevant cell line)
- Compound: Remdesivir stock solution in DMSO
- Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Solubilization solution (e.g., DMSO).
- Equipment: 96-well plates, multichannel pipette, CO2 incubator, microplate reader.

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[5]
- Compound Treatment: Prepare serial dilutions of Remdesivir in culture medium and add to the wells. Include untreated cell controls and blank controls (medium only).
- Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
- MTT Addition: After incubation, add MTT reagent to each well and incubate for an additional 2-4 hours.
- Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC₅₀ is the concentration of the compound that reduces cell viability by 50%.[10]



In Vivo Studies in Animal Models

General Considerations:

- Animal Models: Rhesus macaques have been used for MERS-CoV studies, while K18hACE2 transgenic mice and Syrian hamsters are common models for SARS-CoV-2.[6][7][8]
- Route of Administration: Intravenous administration is common, reflecting clinical use.[6]
 However, other routes like intraperitoneal and inhalation have been explored in preclinical studies.[7][8]
- Dosage: Dosages vary depending on the animal model and the virus being studied. For example, 5 mg/kg daily has been used in rhesus macaques for MERS-CoV.[6]
- Endpoints: Efficacy is typically assessed by measuring the reduction in viral load in respiratory tissues, improvement in clinical signs (e.g., weight loss, respiration), and reduction in lung pathology.[6][11]

Example Protocol Outline (Rhesus Macaque Model for MERS-CoV):

- Animal Acclimatization: Acclimate rhesus macaques to the facility and handling procedures.
- Group Allocation: Randomly assign animals to treatment and control groups.
- Treatment Administration:
 - Prophylactic Group: Administer Remdesivir (e.g., 5 mg/kg) intravenously 24 hours prior to virus inoculation.
 - Therapeutic Group: Administer Remdesivir (e.g., 5 mg/kg) intravenously 12 hours post-inoculation.
 - Control Group: Administer a vehicle control.
- Virus Inoculation: Inoculate all animals with MERS-CoV via a combination of intratracheal, intranasal, and oral routes.



- Monitoring: Monitor animals daily for clinical signs of disease, including changes in weight, activity, and respiratory function.
- Sample Collection: Collect respiratory swabs and blood samples at various time points to measure viral load and host responses.
- Necropsy and Tissue Analysis: At the study endpoint (e.g., 6 days post-infection), perform a
 necropsy and collect lung tissue for virological and pathological analysis.[6]
- Data Analysis: Compare viral loads, clinical scores, and lung pathology between the treatment and control groups to determine the efficacy of Remdesivir.

Conclusion

Remdesivir is a potent antiviral compound with a well-defined mechanism of action against a variety of RNA viruses. The protocols and data presented here provide a comprehensive guide for researchers utilizing Remdesivir in a laboratory setting. Adherence to detailed and validated experimental procedures is crucial for obtaining reliable and reproducible results in the evaluation of its antiviral properties.

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